Product packaging for L-Alanine, N-L-alpha-glutamyl-(Cat. No.:CAS No. 21064-18-6)

L-Alanine, N-L-alpha-glutamyl-

Cat. No.: B1336506
CAS No.: 21064-18-6
M. Wt: 218.21 g/mol
InChI Key: JZDHUJAFXGNDSB-UHFFFAOYSA-N
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Description

Dipeptide Classification and Isomeric Forms in Biological Systems

As a dipeptide, glutamylalanine consists of two amino acids linked by a peptide bond. hmdb.caymdb.ca The specific nature of this bond depends on which of glutamic acid's two carboxyl groups participates in the linkage, resulting in two primary isomers: alpha (α)-glutamylalanine and gamma (γ)-glutamylalanine. cymitquimica.comnih.gov The stereochemistry of the individual amino acids (L or D forms) further increases the number of possible isomers, such as L-gamma-glutamyl-D-alanine. nih.gov The distinction between these isomeric forms is critical, as it dictates their chemical properties and biological functions. mdpi.com

In α-glutamylalanine, the peptide bond is formed between the alpha-carboxyl group of glutamic acid and the amino group of alanine (B10760859). nih.gov This is the conventional peptide bond found in proteins. The resulting molecule, also known as L-α-glutamyl-L-alanine, is a dipeptide formed from L-alpha-glutamyl and L-alanine residues. hmdb.canih.gov It is recognized as a metabolite in various organisms, including the plant Arabidopsis thaliana. nih.govnih.gov The human oligopeptide transporter hPepT1, located in the small intestine, can transport α-glutamylalanine, highlighting its role in nutrient absorption. hmdb.ca

Gamma-glutamylalanine (B1671459) features an unconventional peptide bond formed between the gamma-carboxyl group of the glutamic acid side chain and the amino group of alanine. cymitquimica.comnih.gov This unique linkage makes γ-glutamyl peptides like γ-glutamylalanine resistant to gastrointestinal digestion, giving them high stability and a longer half-life in vivo. acs.org

Gamma-glutamylalanine is a key player in the gamma-glutamyl cycle, a crucial pathway for the synthesis and degradation of glutathione (B108866) and for the transport of amino acids across cell membranes. pnas.orgwikipedia.orgfrontiersin.org The enzyme gamma-glutamyl transpeptidase (GGT) catalyzes the transfer of a gamma-glutamyl group from glutathione to an acceptor amino acid, forming a γ-glutamyl dipeptide. pnas.orgwikipedia.org Subsequently, γ-glutamylcyclotransferase can cleave γ-glutamylalanine to produce 5-oxoproline and alanine, which is part of the glutathione metabolism pathway. hmdb.cahmdb.ca This cycle is significant in various tissues and organisms, from bacteria and yeast to plants and humans. ymdb.canih.govfrontiersin.orgfrontiersin.org

Academic Context and Historical Perspectives in Dipeptide Research

The study of dipeptides is foundational to peptide and protein chemistry. The first synthesis of a dipeptide, glycylglycine, was achieved by Emil Fischer and E. Fourneau in 1901, and Fischer himself coined the term "peptide" in 1902. highfine.comias.ac.in This marked the beginning of a century of advancements in peptide synthesis. highfine.com Early work focused on "classical" or solution-phase synthesis methods. nih.gov

A major breakthrough came in the early 1960s when R. Bruce Merrifield developed solid-phase peptide synthesis (SPPS), a technique that revolutionized the field by anchoring the growing peptide chain to a resin support. nih.govpeptide.com This innovation simplified the process and made the synthesis of longer, more complex peptides practical, fueling research in biology, biochemistry, and medicine. peptide.comresearchgate.net The development of various protecting groups, such as the Fmoc group introduced by Carpino in 1970, further refined these synthetic strategies. nih.govpeptide.com While early research focused on protein constituents, the discovery of a vast number of naturally occurring peptides with specific biological activities broadened the scope of investigation to include unconventional structures like γ-glutamyl dipeptides. ias.ac.in

Broad Biological and Research Significance of Glutamylalanine as a Chemical Entity

Glutamylalanine, particularly the gamma-linked isomer, has garnered significant research interest for its diverse biological activities. It is recognized as a metabolite in humans, yeast, and plants. nih.gov In humans, it is essential for supplying glutamate (B1630785) to erythrocytes, which need it for glutathione synthesis. hmdb.ca

Gamma-glutamyl dipeptides are involved in a variety of bioactivities, including the regulation of inflammation, oxidative stress, and glucose metabolism. frontiersin.org A key aspect of their function is the ability to act as allosteric modulators of the calcium-sensing receptor (CaSR). acs.orgtandfonline.commedchemexpress.com Activation of CaSR by γ-glutamyl peptides is linked to various physiological effects, including anti-inflammatory and hypoglycemic activities. tandfonline.comresearchgate.net For instance, γ-L-glutamyl-L-alanine has been shown to mobilize intracellular calcium and suppress parathyroid hormone secretion in human parathyroid cells. medchemexpress.com

Furthermore, γ-glutamyl peptides are known to impart "kokumi," a Japanese term for a rich, full-bodied taste sensation that enhances other tastes like umami. acs.orgtandfonline.comresearchgate.net This has led to research into their application as taste enhancers in the food industry. researchgate.net Disturbed levels of γ-glutamyl dipeptides have also been implicated in several diseases, making them potential biomarkers for conditions such as metabolic syndrome, type 2 diabetes, and certain cancers. pnas.orgfrontiersin.org

Compound Information Tables

Table 1: Isomers of Glutamylalanine

Isomer NameAbbreviationLinkage TypeKey Feature
L-alpha-Glutamyl-L-alanineα-Glu-AlaAlpha (α)Standard peptide bond, component of nutrient transport. hmdb.canih.gov
L-gamma-Glutamyl-L-alanineγ-Glu-AlaGamma (γ)Unconventional peptide bond via glutamic acid side chain; involved in the gamma-glutamyl cycle and CaSR modulation. cymitquimica.comnih.govmedchemexpress.com
L-gamma-Glutamyl-D-alanineγ-L-Glu-D-AlaGamma (γ)A stereoisomer with D-alanine, studied for its unique properties. nih.gov

Table 2: Physicochemical Properties

PropertyL-alpha-Glutamyl-L-alanineL-gamma-Glutamyl-L-alanine
Molecular Formula C8H14N2O5C8H14N2O5
Molecular Weight 218.21 g/mol 218.21 g/mol
IUPAC Name (4S)-4-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid nih.gov(2S)-2-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid nih.gov
InChIKey JZDHUJAFXGNDSB-WHFBIAKZSA-N nih.govWQXXXVRAFAKQJM-WHFBIAKZSA-N nih.gov
Physical State Solid nih.govSolid nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O5 B1336506 L-Alanine, N-L-alpha-glutamyl- CAS No. 21064-18-6

Properties

IUPAC Name

4-amino-5-(1-carboxyethylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5/c1-4(8(14)15)10-7(13)5(9)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDHUJAFXGNDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70943374
Record name 4-Amino-5-[(1-carboxyethyl)imino]-5-hydroxypentanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21064-18-6
Record name Glutamylalanine
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Record name NSC334200
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-5-[(1-carboxyethyl)imino]-5-hydroxypentanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Enzymatic Transformations of Glutamylalanine

Biosynthetic Pathways and Precursors

The synthesis of glutamylalanine is intrinsically linked to the availability of its constituent amino acids and its position within the metabolic network.

Role of Glutamic Acid and Alanine (B10760859) as Substrates

The fundamental building blocks for the biosynthesis of glutamylalanine are the amino acids L-glutamic acid and L-alanine. Glutamic acid serves as the donor of the γ-glutamyl moiety, a functional group that is transferred to the acceptor molecule, alanine. This reaction forms a peptide bond between the γ-carboxyl group of glutamic acid and the amino group of alanine. The availability of both glutamic acid and alanine within the cellular environment is a prerequisite for the synthesis of glutamylalanine.

Intermediacy in Amino Acid Metabolism Pathways

Glutamylalanine functions as an intermediate in the γ-glutamyl cycle, a key pathway in glutathione (B108866) metabolism and amino acid transport. researchgate.net In this cycle, γ-glutamyl compounds are synthesized and degraded. Glutamylalanine is a known substrate for the enzyme γ-glutamylcyclotransferase, which catalyzes the cleavage of the γ-glutamyl bond to release 5-oxoproline and the free amino acid, in this case, alanine. researchgate.netmdpi.com This positions glutamylalanine as a transient molecule within the broader network of amino acid utilization and interconversion. Furthermore, it is considered a proteolytic breakdown product of larger proteins, indicating its formation during protein catabolism. mdpi.com

Enzymatic Synthesis Mechanisms

The formation of glutamylalanine is catalyzed by specific enzymes that exhibit distinct mechanisms and substrate preferences. The two primary enzymes implicated in its synthesis are γ-glutamyltransferase (GGT) and, to a lesser extent, γ-glutamylcysteine synthetase (γ-GCS).

Gamma-Glutamyltransferase (GGT) Catalysis and Transpeptidation Reactions

Gamma-glutamyltransferase (GGT) is a membrane-bound enzyme that plays a crucial role in the extracellular catabolism of glutathione and other γ-glutamyl compounds. wikipedia.orgmdpi.com GGT catalyzes the transfer of the γ-glutamyl moiety from a donor substrate, such as glutathione, to an acceptor molecule, which can be an amino acid, a peptide, or water. wikipedia.org When an amino acid like alanine acts as the acceptor, the reaction is termed transpeptidation and results in the formation of γ-glutamylalanine. mdpi.com

The catalytic mechanism of GGT involves a two-step process:

Acylation: The γ-glutamyl donor binds to the active site of GGT, and the γ-glutamyl group is transferred to a nucleophilic residue in the enzyme's active site, forming a covalent γ-glutamyl-enzyme intermediate. The remainder of the donor molecule is then released.

Deacylation: The acceptor molecule, such as alanine, binds to the enzyme and its amino group attacks the γ-glutamyl-enzyme intermediate. This results in the transfer of the γ-glutamyl group to the acceptor, forming γ-glutamylalanine and regenerating the free enzyme. nih.gov

Gamma-Glutamylcysteine Synthetase (γ-GCS) Involvement and Specificity

Gamma-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL), is the first and rate-limiting enzyme in the biosynthesis of glutathione. nih.gov Its primary function is to catalyze the formation of γ-glutamylcysteine from glutamic acid and cysteine. nih.gov However, γ-GCS has been shown to exhibit a degree of substrate promiscuity and can utilize other amino acids in place of cysteine, albeit with lower efficiency. nih.gov This suggests a potential, though likely minor, pathway for the synthesis of glutamylalanine.

The mechanism of γ-GCS catalysis also proceeds in two steps:

Activation of Glutamate (B1630785): The γ-carboxyl group of glutamic acid is activated by ATP to form a γ-glutamylphosphate intermediate. nih.govresearchgate.net

Nucleophilic Attack: The amino group of the acceptor amino acid, in this case, alanine, performs a nucleophilic attack on the activated γ-carboxyl group of the intermediate, leading to the formation of γ-glutamylalanine and the release of ADP and inorganic phosphate (B84403). researchgate.net

Substrate Specificity and Enzyme Kinetics in Glutamylalanine Synthesis

The efficiency of glutamylalanine synthesis is dictated by the substrate specificity and kinetic properties of the involved enzymes.

Gamma-Glutamyltransferase (GGT): GGT exhibits broad specificity for the γ-glutamyl acceptor. While it can utilize a wide range of amino acids and dipeptides, studies have indicated that certain amino acids are preferred over others. L-glutamine and L-methionine have been identified as particularly good acceptors of the γ-glutamyl group. researchgate.net While alanine can act as an acceptor, its efficiency relative to other amino acids can vary depending on the specific GGT isoenzyme and reaction conditions. The kinetics of GGT-mediated transpeptidation are complex and can be influenced by the concentrations of both the γ-glutamyl donor and the acceptor substrate. nih.gov

Gamma-Glutamylcysteine Synthetase (γ-GCS): The primary and most efficient amino acid substrate for γ-GCS is cysteine. nih.gov The enzyme has a much higher affinity for cysteine compared to other amino acids. Consequently, the synthesis of glutamylalanine by γ-GCS is expected to be significantly less efficient than the synthesis of its canonical product, γ-glutamylcysteine. The prevailing intracellular concentrations of cysteine versus other amino acids like alanine will largely determine the product spectrum of γ-GCS. nih.gov

Kinetic Parameters of Human GGT1 for Glutathione (GSH) Hydrolysis

SubstrateEnzymeKm (μM)Reference
Glutathione (GSH)Human GGT110.60 ± 0.07 nih.gov

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

Regulation of Glutamyl Peptidases and Biosynthetic Enzymes

The biosynthesis and degradation of glutamylalanine are meticulously controlled within organisms to maintain cellular homeostasis. This regulation occurs at multiple levels, including the expression of the genes encoding the relevant enzymes, post-translational modifications that alter enzyme activity, and feedback mechanisms that respond to the metabolic state of the cell. While direct research on the regulation of glutamylalanine-specific enzymes is not extensively documented, the principles of their control can be inferred from studies of enzymes with similar functions, such as those involved in the metabolism of other γ-glutamyl peptides and their constituent amino acids, glutamate and alanine.

Transcriptional and Translational Control Mechanisms

The synthesis of enzymes responsible for glutamylalanine metabolism is regulated at the level of gene transcription and translation, ensuring that these proteins are produced only when needed. This control is crucial for conserving cellular resources and responding to environmental or metabolic signals.

Transcriptional Regulation:

The expression of genes encoding glutamyl peptidases and biosynthetic enzymes is often controlled by specific transcription factors that bind to promoter regions of the DNA, thereby activating or repressing gene expression. For instance, the regulation of glutamyl aminopeptidase (B13392206) (ENPEP) genes involves multiple transcription factor binding sites. nih.gov

In microorganisms, the synthesis of enzymes involved in amino acid metabolism is also tightly regulated. For example, in Escherichia coli, the expression of genes for alanine synthesis is modestly repressed by alanine, a process mediated by the leucine-responsive regulatory protein (Lrp). nih.govnih.gov This suggests that the availability of alanine, a precursor for glutamylalanine, can influence the expression of enzymes in its metabolic pathways.

Furthermore, studies on γ-glutamyltranspeptidase (GGT), an enzyme that metabolizes glutathione and other γ-glutamyl compounds, reveal a complex system of transcriptional regulation involving multiple promoters. researchgate.net This allows for tissue-specific and developmental stage-specific expression, as well as induction by various xenobiotics. researchgate.net A related enzyme, γ-glutamyl transpeptidase-related enzyme (GGT-rel), is induced by epidermal growth factor in tracheal cells, highlighting the influence of signaling molecules on the expression of glutamyl-metabolizing enzymes. nih.gov

Translational Control:

While transcriptional control determines the amount of messenger RNA (mRNA) produced, translational control mechanisms regulate the efficiency with which the mRNA is translated into protein. This can involve microRNAs (miRNAs) that bind to the 3'-untranslated region (3'-UTR) of target mRNAs, leading to their degradation or translational repression. The human ENPEP gene, for instance, has been identified to have miRNA target sites in its 3'-UTR, suggesting a role for miRNAs in the post-transcriptional regulation of this glutamyl peptidase. nih.gov

The following interactive table summarizes key transcriptional and translational control mechanisms that are likely relevant to the regulation of glutamylalanine-metabolizing enzymes, based on studies of related enzymes.

Regulatory MechanismControlling FactorsAffected Enzyme/Gene (Example)Organism/SystemEffect on Expression
Transcriptional RepressionAlanine, Leucine-responsive regulatory protein (Lrp)Alanine synthesis genes (e.g., avtA, yfbQ)Escherichia coliDecreased
Transcriptional InductionEpidermal Growth Factor (EGF)γ-glutamyl transpeptidase-related enzyme (GGT-rel)Rat tracheal epithelial cellsIncreased
Multiple PromotersTissue-specific and developmental factors, xenobioticsγ-glutamyltranspeptidase (GGT)AnimalsTissue-specific and inducible expression
miRNA-mediated RegulationmicroRNAsGlutamyl aminopeptidase (ENPEP)HumansPost-transcriptional repression

Post-Translational Modifications (e.g., phosphorylation) Affecting Enzyme Activity

Post-translational modifications (PTMs) are covalent changes to proteins that occur after their synthesis and are a critical mechanism for regulating enzyme activity. wikipedia.orgthermofisher.com These modifications can alter an enzyme's conformation, localization, stability, and interaction with other molecules. wikipedia.orgthermofisher.com Phosphorylation is one of the most common and well-studied PTMs, playing a key role in signal transduction and the regulation of metabolic pathways. wikipedia.orgthermofisher.com

Phosphorylation:

The addition of a phosphate group to specific amino acid residues, such as serine, threonine, or tyrosine, is catalyzed by protein kinases, while the removal of these phosphate groups is carried out by phosphatases. wikipedia.orgthermofisher.com This reversible process can act as a molecular switch, turning enzyme activity on or off in response to cellular signals. thermofisher.comjackwestin.com For example, phosphorylation can induce conformational changes that either activate or inactivate an enzyme. thermofisher.comjackwestin.com

While direct evidence for the phosphorylation of glutamylalanine-specific enzymes is limited, the regulation of related enzymes offers valuable insights. In the context of amino acid metabolism, L-alanine has been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor in cells that, once activated, phosphorylates numerous downstream targets to modulate metabolism. nih.gov

Furthermore, glutamyl-tRNA reductase (GluTR), the rate-limiting enzyme in 5-aminolevulinic acid synthesis from glutamate, is subject to post-translational control. nih.gov This highlights that enzymes at the beginning of a biosynthetic pathway are often key regulatory points.

The following table provides examples of how phosphorylation and other post-translational modifications can affect enzyme activity, which may be applicable to the enzymes involved in glutamylalanine metabolism.

Post-Translational ModificationDescriptionGeneral Effect on Enzyme ActivityExamples in Related Pathways
PhosphorylationAddition of a phosphate group to serine, threonine, or tyrosine residues. wikipedia.orgCan activate or inactivate the enzyme by inducing conformational changes. thermofisher.comjackwestin.comL-alanine can indirectly influence phosphorylation cascades by activating AMPK. nih.gov
GlycosylationAttachment of sugar moieties to the protein. thermofisher.comAffects protein folding, stability, and activity. thermofisher.comGlutamyl aminopeptidase (ENPEP) has conserved N-glycosylation sites. nih.gov
Proteolytic CleavageCleavage of the polypeptide chain to produce a mature, active enzyme from an inactive precursor (zymogen). wikipedia.orgActivation of the enzyme. jackwestin.comMany peptidases are synthesized as zymogens and activated by cleavage. jackwestin.com

Metabolic Flux Control and Feedback Mechanisms within Biosynthetic Routes

Metabolic flux, the rate of turnover of molecules through a metabolic pathway, is tightly controlled to balance the supply of precursors with the demand for products. researchgate.net Feedback inhibition is a common and effective mechanism for achieving this control, where the end product of a pathway inhibits an early, often rate-limiting, enzyme in that same pathway. byjus.comlibretexts.org

Feedback Inhibition:

In many amino acid biosynthetic pathways, the final amino acid product acts as an allosteric inhibitor of the first enzyme in the pathway. nih.govresearchgate.netresearchgate.net This binding to a site other than the active site (the allosteric site) causes a conformational change in the enzyme that reduces its activity. jackwestin.combyjus.comlibretexts.org When the concentration of the end product is high, the pathway is slowed down or halted, preventing the unnecessary synthesis of the product and conserving cellular energy. byjus.comlibretexts.org As the product is consumed, its concentration decreases, it dissociates from the enzyme, and the pathway becomes active again. byjus.com

For the biosynthesis of glutamylalanine, it is plausible that glutamylalanine itself could exert feedback inhibition on the enzyme that catalyzes its formation from glutamate and alanine. Similarly, high concentrations of the precursor amino acids, glutamate and alanine, or related metabolites could influence the activity of enzymes in the pathway.

Metabolic Flux and Precursor Availability:

The rate of glutamylalanine synthesis is also dependent on the availability of its precursors, glutamate and alanine. The metabolic pathways that produce these amino acids are themselves subject to complex regulation. For instance, the central carbon metabolism in organisms like Corynebacterium glutamicum can be engineered to redirect metabolic flux towards the production of specific amino acids, including L-alanine. researchgate.net The flux through pathways such as glycolysis and the pentose (B10789219) phosphate pathway determines the availability of precursors for amino acid synthesis. researchgate.net

The interplay between different metabolic pathways is crucial. For example, the synthesis of L-serine, another amino acid, can be enhanced by releasing the feedback inhibition of key enzymes and redirecting metabolic flux. nih.gov These principles of metabolic engineering and flux analysis are applicable to optimizing the production of glutamylalanine.

The following table summarizes the key concepts of metabolic flux control and feedback mechanisms that are likely to be involved in the regulation of glutamylalanine biosynthesis.

Regulatory MechanismDescriptionPotential Application to Glutamylalanine Biosynthesis
Feedback InhibitionThe end product of a metabolic pathway inhibits an early enzyme in the same pathway. byjus.comlibretexts.orgGlutamylalanine could inhibit the enzyme that synthesizes it from glutamate and alanine.
Allosteric RegulationBinding of a regulator molecule to an allosteric site on an enzyme modulates its activity. jackwestin.comlibretexts.orgCellular metabolites could act as allosteric activators or inhibitors of glutamylalanine biosynthetic enzymes.
Precursor SupplyThe rate of a biosynthetic pathway is dependent on the availability of its starting materials.The intracellular concentrations of glutamate and alanine will directly influence the rate of glutamylalanine synthesis. researchgate.netcreative-proteomics.com
Metabolic Flux RedirectionEngineering of central metabolic pathways to increase the supply of precursors for a desired product. researchgate.netModifying glycolysis or other central pathways could increase the pools of glutamate and alanine, thereby enhancing glutamylalanine production.

Metabolic and Cellular Roles of Glutamylalanine

Integration into Amino Acid and Peptide Metabolism

Glutamylalanine's presence in biological systems is intrinsically linked to the synthesis, breakdown, and transport of amino acids and peptides.

General Metabolic Intermediacy

Glutamylalanine is a dipeptide that can be formed during the breakdown of larger proteins. hmdb.cahmdb.ca As an amino acid derivative, it serves as a metabolic intermediate, connecting various pathways involved in protein synthesis and cellular metabolism. solubilityofthings.com Its structure, featuring a peptide bond at the gamma-position of glutamic acid, distinguishes it from more common alpha-linked dipeptides. cymitquimica.com This unique linkage makes it a specific substrate for particular enzymes, positioning it at a crossroads of amino acid utilization and recycling. hmdb.ca

Connections to Glutamine and Alanine (B10760859) Metabolic Cycles

Glutamylalanine inherently connects the metabolic fates of its two constituent amino acids: glutamate (B1630785) and alanine. Glutamine and glutamate are central hubs in nitrogen metabolism, acting as primary nitrogen donors for the synthesis of nucleotides and other non-essential amino acids. nih.govnih.govcellsignal.com They are also vital for replenishing intermediates of the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. cellsignal.com

Alanine plays a crucial role in the glucose-alanine cycle, a key inter-organ pathway for transporting nitrogen from peripheral tissues, like muscle, to the liver in a non-toxic form. libretexts.orgwikipedia.org In this cycle, pyruvate (B1213749) in muscle is transaminated (receiving an amino group, often from glutamate) to form alanine. wikipedia.orgyoutube.com The alanine is then transported to the liver, where it is converted back to pyruvate for gluconeogenesis, while its nitrogen is directed into the urea (B33335) cycle. wikipedia.org The formation and breakdown of glutamylalanine are therefore tied into these fundamental cycles that manage carbon skeletons for energy and nitrogen for biosynthesis and disposal.

Participation in the Gamma-Glutamyl Cycle

The most significant role of glutamylalanine is its participation in the gamma-glutamyl cycle, the principal pathway for the degradation of glutathione (B108866) (GSH). wikipedia.orgacpjournals.org

Role in Glutathione Metabolism and Turnover

The gamma-glutamyl cycle is crucial for salvaging the constituent amino acids of glutathione, the cell's primary non-enzymatic antioxidant. rmj.com.romdpi.com This cycle facilitates the breakdown of extracellular glutathione and the transport of amino acids into cells. wikipedia.orgnih.gov Gamma-glutamyl amino acids, such as glutamylalanine, are key intermediates in this pathway. pnas.orgnih.gov The turnover of glutathione, especially under conditions of oxidative stress, relies on the efficient operation of this cycle. researchgate.netbu.edu Studies have shown that levels of gamma-glutamyl amino acids, including glutamylalanine, are altered in conditions with impaired glutathione metabolism. pnas.orgnih.gov

Formation and Degradation of Gamma-Glutamylalanine (B1671459) within the Cycle

The formation and breakdown of gamma-glutamylalanine are catalyzed by two distinct enzymes of the gamma-glutamyl cycle:

Formation : The enzyme gamma-glutamyl transpeptidase (GGT), located on the outer surface of cell membranes, initiates the breakdown of extracellular glutathione. wikipedia.orgrmj.com.ro GGT catalyzes the transfer of the γ-glutamyl moiety from glutathione to an acceptor, which can be an amino acid (like alanine), a peptide, or water. wikipedia.orgresearchgate.net When alanine is the acceptor, the product is γ-glutamyl-L-alanine. pnas.orgresearchgate.net

Degradation : Once formed, γ-glutamylalanine can be transported into the cell where it becomes a substrate for the cytosolic enzyme γ-glutamylcyclotransferase (GGCT). hmdb.camdpi.comfrontiersin.org This enzyme cleaves the γ-glutamyl bond of various γ-glutamyl amino acids. hmdb.ca The action of GGCT on glutamylalanine releases the alanine and converts the gamma-glutamyl portion into 5-oxoproline (also known as pyroglutamate). hmdb.caresearchgate.netfrontiersin.org

Recycling of Constituent Amino Acids from Glutamylalanine Catabolism

The catabolism of glutamylalanine within the gamma-glutamyl cycle is a critical step in the cellular economy of amino acids. The breakdown products are efficiently recycled:

Alanine : The L-alanine molecule released by the action of γ-glutamylcyclotransferase enters the cell's free amino acid pool. researchgate.net From there, it is available for reuse in the synthesis of new proteins or for participation in other metabolic pathways, such as the glucose-alanine cycle. wikipedia.org

Glutamate : The other product, 5-oxoproline, is converted to L-glutamate in an ATP-dependent reaction catalyzed by the enzyme 5-oxoprolinase. researchgate.netbiorxiv.orgresearchgate.net This regenerated glutamate is now available within the cell to be used as a building block for the de novo synthesis of glutathione, thus completing the salvage pathway. researchgate.net

This recycling mechanism ensures that the essential components of glutathione are conserved and made available for its resynthesis, maintaining cellular antioxidant capacity. mdpi.com

Data Tables

Table 1: Compound Names Mentioned

Compound NameAbbreviation / Synonym
Glutamylalanineγ-Glu-Ala, Gamma-Glutamylalanine
Glutamic AcidGlutamate, Glu
AlanineAla
GlutamineGln
GlutathioneGSH (reduced form)
Oxidized GlutathioneGSSG
Pyruvic AcidPyruvate
5-OxoprolinePyroglutamic acid, Pyroglutamate (B8496135)
CysteinylglycineCys-Gly
α-Ketoglutarate2-Oxoglutarate

Table 2: Research Findings on Enzymes in Glutamylalanine Metabolism

EnzymeAbbreviationMetabolic RoleSubstrate(s)Product(s)Significance
Gamma-Glutamyl Transpeptidase GGTExtracellular Glutathione CatabolismGlutathione + L-Alanineγ-Glutamylalanine + CysteinylglycineInitiates the breakdown of extracellular glutathione and forms γ-glutamyl peptides for amino acid transport and salvage. wikipedia.orgrmj.com.ropnas.org
Gamma-Glutamylcyclotransferase GGCTIntracellular Catabolism of γ-Glutamyl Peptidesγ-Glutamylalanine 5-Oxoproline + L-AlanineCleaves γ-glutamyl amino acids to release the amino acid and continue the recycling process of the γ-glutamyl cycle. hmdb.camdpi.comfrontiersin.org
5-Oxoprolinase OPLAHGlutamate Regeneration5-Oxoproline + ATPL-Glutamate + ADP + PiRecycles 5-oxoproline back into glutamate, making it available for resynthesis of glutathione. researchgate.netbiorxiv.orgresearchgate.net
Alanine Transaminase ALTNitrogen TransportL-Alanine + α-KetoglutaratePyruvate + L-GlutamateA key enzyme in the glucose-alanine cycle, linking amino acid and carbohydrate metabolism. libretexts.orgwikipedia.org

Diverse Biological Contexts and Organismal Specificity

The dipeptide glutamylalanine is found across a wide range of organisms, from fungi and plants to bacteria and mammals, where it participates in various metabolic processes. Its roles are often tied to amino acid metabolism and stress responses, though the specific functions can vary significantly between different biological systems.

Roles in Fungal Metabolism and Physiology

In the realm of mycology, glutamylalanine has been identified as a metabolite in several fungal species, including the well-studied baker's yeast, Saccharomyces cerevisiae, and the food-contaminating mold, Aspergillus montevidensis. ebi.ac.uk In Saccharomyces cerevisiae, glutamylalanine is recognized as a fungal metabolite, indicating its involvement in the organism's metabolic reactions. ebi.ac.uk While detailed mechanisms of its function in these fungi are still under investigation, its presence points towards a role in their fundamental cellular processes.

The study of γ-glutamyl peptides in fungi has been linked to glutathione metabolism, a critical pathway for maintaining cellular redox homeostasis. Advances in analytical techniques like mass spectrometry have enabled the detection of glutamylalanine in yeast, reinforcing its connection to redox balance.

Functions in Plant Metabolism and Stress Responses

Glutamylalanine plays a notable role in the metabolism and stress responses of various plants. It has been reported in model organisms like Arabidopsis thaliana and in monocots such as those from the Iris genus. ebi.ac.uknih.gov In plants, γ-glutamyl dipeptides are involved in the transport and storage of amino acids. The identification of γ-L-glutamyl-L-alanine in the leaf tissue of Iris points to its function in these processes. ebi.ac.uk

Furthermore, glutamylalanine is implicated in the plant's response to environmental stressors. Glutamate, a component of glutamylalanine, is a key signaling molecule in plant responses to a variety of stresses, including salinity, cold, heat, and drought. frontiersin.org The metabolism of γ-glutamyl compounds is tied to the degradation of glutathione (GSH), a crucial antioxidant. biorxiv.org In Arabidopsis, enzymes known as γ-glutamyl cyclotransferases are involved in the breakdown of GSH and other γ-glutamyl compounds like γ-glutamyl-alanine. biorxiv.org This process is essential for sustaining intracellular glutathione levels, which are critical for mitigating oxidative stress.

Research has also explored the impact of nitrogen availability on the metabolic profile of plants. In Phellodendron chinense Schneid seedlings, the application of nitrogen fertilizer led to an increased abundance of γ-glutamylalanine in the rhizosphere soil. frontiersin.org This suggests a role for this dipeptide in nitrogen metabolism and response. frontiersin.org

Table 1: Occurrence and Roles of Glutamylalanine in Fungi and Plants

OrganismContextReported Function/Observation
Saccharomyces cerevisiaeFungal MetabolismIdentified as a fungal metabolite. ebi.ac.uk
Aspergillus montevidensisFungal MetabolismImplied role in fungal physiology.
Arabidopsis thalianaPlant Metabolism & StressReported presence; involved in glutathione degradation pathways. nih.govbiorxiv.org
Iris spp.Plant MetabolismIdentified in leaf tissue, likely involved in amino acid transport/storage. ebi.ac.uk
Phellodendron chinensePlant-Soil InteractionsIncreased abundance in rhizosphere with nitrogen fertilization, suggesting a role in nitrogen metabolism. frontiersin.org

Presence and Metabolic Fate in Bacterial Systems

Glutamylalanine has also been observed in bacterial systems, where its presence can be influenced by environmental conditions and stressors. In Escherichia coli, γ-glutamyltranspeptidase (GGT) is an enzyme that can act on γ-glutamyl compounds. asm.org While the primary substrates are often glutathione and its derivatives, the enzyme's activity extends to other γ-glutamyl peptides, suggesting a potential role in the metabolism of glutamylalanine. asm.org

Studies on Bacillus sp. have shown that exposure to stressors like the pesticide abamectin (B1664291) can lead to an upregulation of glutamylalanine. mdpi.com This increase is associated with the pro-inflammatory metabolism of amino acids and may be a response to cellular stress, potentially leading to an over-depletion of intermediates in the tricarboxylic acid (TCA) cycle. mdpi.com

In the context of metabolic engineering, the formation of γ-glutamylalanine has been noted as a by-product in E. coli strains engineered for the production of theanine, indicating that the enzymatic machinery for its synthesis is present and can be active under certain conditions. researchgate.net

Mammalian Metabolic Pathways Involving Glutamylalanine

In mammals, glutamylalanine is involved in various metabolic pathways and has been detected in different tissues. It is considered a dipeptide that can be formed from the breakdown of larger proteins. hmdb.ca One of the key pathways involving glutamylalanine is the γ-glutamyl cycle, which is responsible for the synthesis and degradation of glutathione. acpjournals.org Within this cycle, γ-glutamylcyclotransferase is an enzyme that acts on various γ-glutamyl-amino acids, including glutamylalanine, to produce 5-oxoproline. hmdb.ca This enzyme is widely distributed in mammalian tissues. hmdb.ca

The presence of glutamylalanine has been noted in human erythrocytes and has been linked to insulin (B600854) sensitivity. nih.govresearchgate.net Specifically, γ-glutamylalanine is among a group of γ-glutamylamino acids that have been associated with insulin sensitivity in functionally-limited older adults. nih.govresearchgate.net Its detection in bovine brain tissue further highlights its presence in the central nervous system. ebi.ac.uk

Metabolomic studies have also identified glutamylalanine in the context of various physiological and pathological states. For instance, its levels have been observed to change in response to hypoxic stress at high altitudes and in relation to cervical dysplasia. frontiersin.orgresearchgate.net

Interactions with Cellular Homeostasis and Signaling Pathways

Glutamylalanine and its metabolic precursors and products are intertwined with fundamental cellular processes, including the maintenance of redox balance and cellular signaling.

Modulation of Cellular Redox Homeostasis through Metabolic Intermediates

The metabolism of glutamylalanine is closely linked to cellular redox homeostasis, primarily through its connection to glutathione (GSH). GSH is a major antioxidant in cells, and its synthesis and degradation are critical for managing reactive oxygen species (ROS). mdpi.comfrontiersin.org The components of glutamylalanine, glutamate and alanine, are both involved in pathways that support the antioxidant system.

Glutamate is a direct precursor for the synthesis of GSH. cellsignal.comscielo.br The availability of glutamate can therefore influence the cell's capacity to produce this vital antioxidant. Glutamine, which is readily converted to glutamate, is crucial for maintaining redox homeostasis through the production of glutathione. cellsignal.com

Alanine can be synthesized from pyruvate, a key product of glycolysis. nih.gov The metabolic pathways that produce and consume pyruvate are connected to the generation of NADPH, a reducing agent essential for regenerating the active form of glutathione from its oxidized state. nih.govcellsignal.com The pentose (B10789219) phosphate (B84403) pathway, which branches from glycolysis, is a major source of NADPH for biosynthetic reactions and for controlling ROS. cellsignal.com

In essence, the metabolic network surrounding glutamylalanine provides the building blocks and the reducing power necessary to maintain a healthy cellular redox environment. Disruptions in these pathways can impact the cell's ability to counteract oxidative stress.

Impact on Nutrient Sensing and Metabolic Reprogramming in Research Models

The dipeptide glutamylalanine is increasingly recognized for its role in cellular metabolism, extending beyond a simple nutrient source to an active participant in metabolic signaling and reprogramming. Research in various models has begun to uncover how this compound influences fundamental cellular processes, particularly in response to metabolic stress and nutrient availability.

One area of investigation involves the broader family of γ-glutamyl peptides and their connection to nutrient-sensing pathways. G protein-coupled receptors (GPCRs) are key in how cells detect extracellular molecules like amino acids, which are vital for protein synthesis and as energy sources. nih.gov Specific class C GPCRs, including the calcium-sensing receptor (CaSR), are known to detect amino acids. nih.gov The signaling activities of glutamylalanine, particularly through CaSR, suggest its involvement in these nutrient-sensing cascades, allowing cells to adapt their metabolic state to the availability of external nutrients.

Studies in model organisms have provided insights into the conservation of these nutrient-sensing pathways. plos.org While not always directly implicating glutamylalanine, research on the metabolic shifts governed by amino acid availability highlights the importance of peptides in regulating life-history traits in response to nutrition. plos.org For instance, the mechanistic Target of Rapamycin (mTOR) pathway is a central controller of cellular metabolism that responds to nutrient levels, especially amino acids. frontiersin.org The activation of mTORC1 by amino acids promotes anabolic processes like protein and lipid synthesis while inhibiting catabolic processes like autophagy. frontiersin.org As a dipeptide, glutamylalanine is part of this pool of amino acid signals that can influence such major regulatory hubs.

Direct evidence for glutamylalanine's role in metabolic reprogramming comes from studies on immune cells. A metabolomics study on macrophages revealed that during infection-induced metabolic reprogramming, levels of several dipeptides, including glutamyl-alanine, are altered. dntb.gov.ua This indicates that the dipeptide may play a role in the significant metabolic shifts that immune cells undergo to perform their functions, such as switching between pro-inflammatory and anti-inflammatory states. This reprogramming is critical for an effective immune response and involves substantial changes in pathways like glycolysis and oxidative phosphorylation.

The concept of metabolic reprogramming is also a hallmark of cancer. Cancer cells alter their metabolism to sustain rapid growth and resist programmed cell death. leeds.ac.uknih.gov They exhibit increased consumption of nutrients like glucose and glutamine. leeds.ac.uknih.govfrontiersin.org While research directly targeting glutamylalanine in cancer is nascent, its components, glutamine and alanine, are deeply involved in this reprogramming. nih.gov This suggests that the metabolism and signaling functions of related dipeptides could be relevant in the context of tumor metabolism.

Transport Mechanisms of Glutamyl Peptides, Including Glutamylalanine

Translocation Across Biological Membranes

The movement of peptides across biological membranes can occur through several pathways, including passive diffusion, facilitated diffusion, and active transport. youtube.compressbooks.pubbyjus.com Small, nonpolar molecules can often move across the membrane via simple diffusion, following their concentration gradient. byjus.com However, larger or charged molecules like peptides require assistance.

For many di- and tripeptides, transport is mediated by specific carrier proteins. youtube.com The primary routes for peptide translocation across intestinal cells are:

Transporter-mediated active transport : This is a major pathway for di- and tripeptides, primarily utilizing transporters like the peptide transporter 1 (PepT1). youtube.com

Paracellular transport : This involves the movement of peptides through the tight junctions between epithelial cells. youtube.com

Transcytosis : This process involves the uptake of peptides into vesicles, transport across the cell, and subsequent release on the other side. youtube.com

Studies on the transport of γ-glutamyl dipeptides, such as γ-glutamyl valine (γ-EV), have shown that they can be transported intact across intestinal Caco-2 cell monolayers. The transport of γ-EV was found to be concentration-dependent and likely occurs via both PepT1-mediated and paracellular routes. youtube.com This suggests that Glutamylalanine may utilize similar pathways for its translocation across cellular barriers.

Specificity of Gamma-Glutamyl Amino Acid Transport Systems

Research indicates the existence of a highly specific transport system for γ-glutamyl amino acids, particularly in the kidney. nih.gov Studies using a model substrate, L-γ-glutamyl-L-[14C]methionine sulfone, revealed that the kidney exhibits a strong and preferential uptake of this compound compared to other tissues. nih.govpnas.org The total uptake of the γ-glutamyl dipeptide was approximately two-fold greater than that of the free amino acid, L-methionine sulfone, indicating a distinct and efficient transport mechanism for the dipeptide. nih.gov

The specificity of this transport system has been demonstrated through competition studies. The uptake of L-γ-glutamyl-L-[14C]methionine sulfone by the kidney was significantly inhibited by the simultaneous administration of other γ-glutamyl amino acids, including L-γ-glutamyl-L-alanine. pnas.org This competitive inhibition strongly suggests that Glutamylalanine is recognized and transported by the same system.

Conversely, the transport system shows a lower affinity for other types of peptides. For instance, L-α-glutamyl-L-alanine did not appear to be an effective competitor, highlighting the system's specificity for the γ-glutamyl linkage. pnas.org The system also shows a preference for a C-terminal amino acid of the L-configuration. pnas.org

Table 1: Competition for γ-Glutamyl Amino Acid Transport in Mouse Kidney
Competing Compound (Simultaneously Administered)Effect on L-γ-glutamyl-L-[14C]methionine sulfone UptakeReference
L-γ-Glutamyl-L-methionineSignificantly Decreased pnas.org
L-γ-Glutamyl-L-alanineSignificantly Decreased pnas.org
L-γ-Glutamyl-L-glutamineSignificantly Decreased pnas.org
L-γ-Glutamyl-L-α-aminobutyrateSignificantly Decreased pnas.org
L-α-Glutamyl-L-alanineNot an effective competitor pnas.org

Role of Membrane-Bound Gamma-Glutamyl Transpeptidase in Transport Processes

Membrane-bound γ-glutamyl transpeptidase (GGT) is a key enzyme in the metabolism and transport of glutathione (B108866) and γ-glutamyl compounds. wikipedia.orgresearchgate.net It is centrally involved in the γ-glutamyl cycle, a proposed mechanism for amino acid transport across the cell membrane. nih.govnih.gov

The primary functions of GGT in transport processes include:

Catalyzing the transfer of the γ-glutamyl moiety : GGT, located on the outer surface of the cell membrane, can transfer the γ-glutamyl group from glutathione to an acceptor amino acid, forming a γ-glutamyl-amino acid dipeptide like Glutamylalanine. nih.govwikipedia.org

Facilitating group translocation : It is hypothesized that GGT acts as a carrier in a "group translocation" system. In this model, the γ-glutamyl dipeptide is translocated into the cell. Once inside, the γ-glutamyl group is cleaved by γ-glutamylcyclotransferase, releasing the free amino acid and 5-oxoproline. nih.govhmdb.ca This process allows the cell to capture extracellular amino acids.

Metabolism of extracellular glutathione : GGT initiates the breakdown of extracellular glutathione, providing a source of cysteine for intracellular synthesis of new glutathione, which is crucial for cellular antioxidant defense. nih.gov

The transport of γ-glutamyl amino acids into the kidney is inhibited by inhibitors of GGT, further underscoring the enzyme's critical role in this process. nih.gov The administration of certain γ-glutamyl amino acids, including γ-glutamylalanine, can inhibit GGT and lead to glutathionuria (the excretion of glutathione in the urine), demonstrating a direct interaction with this enzymatic system. caymanchem.com

Computational and Structural Insights into Transporter Function and Dynamics

Understanding the precise mechanisms of transporter function at a molecular level requires sophisticated computational and structural biology approaches. While crystal structures for many transporters are still being determined, computational modeling has provided significant insights into substrate selectivity and transport dynamics. acs.org

Computational studies on peptide transporters, such as the prokaryotic homolog of human PepT1 (PepTSt), have helped to elucidate the principles of substrate binding and specificity. acs.org These models, often based on homology modeling and molecular dynamics simulations, can predict how different di- and tri-peptides orient within the transporter's binding site. acs.org For example, studies have shown that the N-terminal residue of a di-peptide can be a key determinant of binding specificity. acs.org

For γ-glutamyl peptides, computational models can help to understand their interaction with specific transporters and enzymes. For instance, molecular docking studies can simulate the binding of Glutamylalanine to the active site of GGT or to the binding pocket of a putative γ-glutamyl peptide transporter. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and specificity. physiomeproject.org

Advanced Methodologies for Glutamylalanine Analysis in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the non-destructive analysis of molecular structure and conformation. For Glutamylalanine and its analogs, Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are particularly powerful.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules like Glutamylalanine in solution. numberanalytics.comleibniz-fmp.de It provides definitive information on the atomic connectivity, molecular skeleton, and three-dimensional arrangement of atoms, which is crucial for distinguishing between isomers. numberanalytics.comlongdom.org

One of the key challenges in the study of glutamyl peptides is determining the nature of the peptide bond, as it can be formed via the alpha (α) or gamma (γ) carboxyl group of the glutamic acid residue. NMR spectroscopy can effectively distinguish between these linkage isomers, often by comparing the spectra of the unknown sample with those of chemically synthesized, structurally confirmed standards. researchgate.net

Furthermore, NMR is essential for stereochemical analysis, which is critical to a molecule's biological function. longdom.org While standard NMR spectra of enantiomers (non-superimposable mirror images) are identical, the use of chiral derivatizing agents or chiral solvating agents can induce chemical shift differences, allowing for their distinction and quantification. wikipedia.org Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in determining relative stereochemistry by revealing through-bond coupling between protons, helping to map out the molecule's spatial configuration. longdom.org

Table 1: NMR Techniques in the Analysis of Glutamylalanine

NMR Experiment Information Provided Application to Glutamylalanine
1D ¹H & ¹³C NMR Provides information on the chemical environment of individual protons and carbon atoms. Identification of the basic molecular structure and functional groups.
2D COSY Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are connected through chemical bonds. Establishes connectivity within the glutamate (B1630785) and alanine (B10760859) residues. longdom.org
2D HSQC/HMQC Correlates directly bonded proton and carbon atoms (¹H-¹³C). Assigns specific protons to their corresponding carbon atoms.
2D HMBC Shows correlations between protons and carbons over two or three bonds. Determines the peptide linkage (α vs. γ) by identifying the correlation between the alanine amide proton and the glutamic acid carbonyl carbon.
NOESY/ROESY Detects through-space interactions between protons that are close in proximity. Provides data on the 3D conformation and folding of the dipeptide.

| NMR with Chiral Agents | Resolves signals from different enantiomers or diastereomers. | Determines the absolute configuration (L- vs. D-amino acids) and enantiomeric purity. wikipedia.org |

Circular Dichroism (CD) spectroscopy is a vital technique for investigating the secondary structure of peptides and proteins in solution. subr.edunih.gov It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral and ordered arrangement of peptide bonds in structures like α-helices and β-sheets. nih.gov

When studying Glutamylalanine, CD is typically applied to larger peptide analogs where this dipeptide is a constituent, as dipeptides themselves are too short to form stable secondary structures. The conformational stability of these peptide analogs can be assessed under various conditions, such as changes in temperature, pH, solvent polarity, and peptide concentration. subr.edu For example, solvents like 2,2,2-trifluoroethanol (B45653) (TFE) are known to induce or stabilize α-helical conformations in peptides, and CD spectroscopy can quantify this effect. nih.govresearchgate.net Such studies are crucial for understanding how the local environment influences the structure and, consequently, the function of peptides. subr.edu

Table 2: Characteristic CD Spectral Signatures for Peptide Secondary Structures

Secondary Structure Wavelength of Positive Maxima (nm) Wavelength of Negative Minima (nm)
α-Helix ~192 ~208, ~222
β-Sheet ~195 ~218

| Random Coil | ~212 | ~195 |

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. numberanalytics.com It is indispensable for the qualitative and quantitative analysis of Glutamylalanine in complex mixtures and for detailed structural elucidation.

In the fields of metabolomics and peptidomics, which involve the comprehensive analysis of small molecules and peptides in biological samples, mass spectrometry—especially when coupled with separation techniques like liquid chromatography (LC-MS)—is a cornerstone technology. currenta.denih.gov This approach allows for the sensitive and specific detection and quantification of hundreds to thousands of compounds, including Glutamylalanine, from complex biological matrices like urine, plasma, and cell extracts. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) systems, provide exceptional mass accuracy (typically to within 4 decimal places), enabling the confident determination of a molecule's elemental formula from its precise mass. currenta.de This capability is critical for distinguishing Glutamylalanine from other isobaric compounds (molecules with the same nominal mass). Multi-omics strategies that integrate metabolomic and peptidomic data provide a more holistic view of biological systems, helping to elucidate metabolic pathways and identify potential biomarkers of disease. nih.govnih.gov

Table 3: Application of Mass Spectrometry in Metabolomics/Peptidomics for Glutamylalanine Detection

Study Type Biological Matrix Analytical Platform Key Findings
Metabolomics Urine LDI-MS, UPLC-MS/MS Identification of Glutamylalanine as a potential biomarker in studies of diabetic kidney disease. nih.gov
Peptidomics Gut Microbiota Samples LC-MS/MS Characterization of peptides in complex microbial communities. nih.gov

| Metabolomics | General | GC-MS, LC-MS | Glutamylalanine is listed as a known human metabolite, detectable in various biofluids. hmdb.ca |

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of intracellular metabolic reactions. nih.gov MFA experiments rely on the use of stable isotope tracers, such as ¹³C-labeled glucose or ¹³C-labeled glutamine, which are introduced into a biological system. nih.govfrontiersin.org As these tracers are processed through metabolic pathways, the isotope labels are incorporated into downstream metabolites.

The resulting mass shifts and labeling patterns of metabolites like Glutamylalanine are measured using MS or NMR. frontiersin.org These patterns are directly dependent on the activities of the enzymatic reactions involved. nih.gov By analyzing the distribution of isotopes, researchers can deduce the relative and absolute fluxes through converging metabolic pathways. For example, using [U-¹³C₅]glutamine as a tracer can effectively probe the flux through the Krebs cycle and related pathways involving glutamine metabolism. nih.gov The labeling pattern observed in Glutamylalanine would provide a quantitative measure of its synthesis from glutamine.

Table 4: Common Isotopic Tracers for Metabolic Flux Analysis

Isotope Tracer Primary Metabolic Pathway(s) Probed
[1,2-¹³C₂]Glucose Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway (PPP) nih.govnih.gov
[U-¹³C₆]Glucose Central Carbon Metabolism (Glycolysis, PPP, TCA Cycle)
[U-¹³C₅]Glutamine Tricarboxylic Acid (TCA) Cycle, Glutaminolysis nih.gov

| [¹³C₅, ¹⁵N₂]Glutamine | Carbon and Nitrogen metabolism originating from glutamine. |

Tandem mass spectrometry (MS/MS) is a primary method for the structural elucidation of molecules. currenta.de In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern serves as a structural fingerprint, providing key details about the molecule's composition and connectivity. numberanalytics.comresearchgate.net

For Glutamylalanine, fragmentation analysis is crucial for confirming the amino acid sequence and, importantly, for distinguishing between the α- and γ-peptide bond isomers. researchgate.net These isomers produce different characteristic fragment ions. For example, γ-glutamyl peptides are known to readily form a pyroglutamate (B8496135) ion at m/z 130 upon fragmentation. researchgate.net Advanced fragmentation techniques like Electron Activated Dissociation (EAD), available on modern instruments, can provide even more detailed structural information by inducing different fragmentation pathways, such as cleavages of the peptide ring and side chains, which may not be observed with conventional Collision-Induced Dissociation (CID). sciex.com

Table 5: Representative Fragment Ions for Distinguishing Glutamyl Peptide Isomers via MS/MS

Precursor Ion Isomer Key Fragment Ion (m/z) Structural Origin
Glutamylalanine [M+H]⁺ γ-Glutamylalanine 130 Pyroglutamate ion formed from the N-terminal γ-glutamyl residue. researchgate.net
Glutamylalanine [M+H]⁺ α-Glutamylalanine Varies Typically fragments at the peptide bond, but lacks the prominent m/z 130 pyroglutamate ion.
Glutamylalanine [M+H]⁺ Both 84, 70 Immonium ions and related fragments characteristic of Glutamate.

| Glutamylalanine [M+H]⁺ | Both | 44 | Immonium ion characteristic of Alanine. |

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the components of a mixture. drawellanalytical.com For glutamylalanine analysis, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used. drawellanalytical.comsigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is particularly powerful for separating biomolecules like peptides based on their polarity. thermofisher.com The choice between these methods often depends on the sample matrix, the required sensitivity, and whether the analysis is qualitative or quantitative. drawellanalytical.com

To enhance the analytical power of chromatography, it is often coupled, or "hyphenated," with a spectroscopic detection method like mass spectrometry (MS). springernature.comchemijournal.com This combination provides both separation and structural identification capabilities in a single analysis. scientiaricerca.comijarnd.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust hyphenated technique used for the analysis of volatile and thermally stable compounds. chemijournal.comwikipedia.org It combines the high separation efficiency of a gas chromatograph with the sensitive and specific detection of a mass spectrometer, which identifies compounds by breaking them into ionized fragments and sorting them by their mass-to-charge ratio. wikipedia.org Since glutamylalanine, like other amino acids and peptides, is non-volatile due to its polar nature, it requires a chemical modification process called derivatization before it can be analyzed by GC. sigmaaldrich.comfrontiersin.org

Studies have successfully utilized GC-MS to analyze glutamylalanine and other γ-glutamyl peptides. figshare.commdpi.com One approach involves the conversion of γ-glutamyl peptides into pyroglutamate (pGlu) derivatives, which are then analyzed. mdpi.comnih.gov This method is useful for the specific measurement of γ-glutamyl peptides in various research areas, including studies on oxidative stress. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is exceptionally well-suited for analyzing complex biological samples. drawellanalytical.comscientiaricerca.com It pairs the separation capabilities of HPLC with the detection power of mass spectrometry. drawellanalytical.com Unlike GC, LC can handle non-volatile and thermally sensitive molecules without the need for derivatization, although derivatization can still be used to enhance sensitivity. nih.gov Techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) have been developed for the quantitative analysis of γ-glutamyl peptides, including glutamylalanine, in cell cultures and human serum. nih.govmetabolomicsworkbench.org

The key advantages of using hyphenated techniques include:

Enhanced Specificity and Sensitivity : The combination of separation and mass-based detection allows for the confident identification and quantification of target analytes, even at very low concentrations. wikipedia.orgslideshare.net

Rich Information : A single run can provide retention time data from the chromatograph and mass spectra from the spectrometer, offering comprehensive information for structural elucidation. chemijournal.com

Automation and Speed : Modern hyphenated systems are highly automated, allowing for high sample throughput and faster analysis times. scientiaricerca.com

Preparation of Analytical Standards and Derivatization Methods for Research Applications

Reliable quantitative analysis of glutamylalanine requires pure analytical standards for calibration and derivatization methods to prepare the analyte for specific chromatographic techniques. mdpi.comresearchgate.net

Preparation of Analytical Standards

The preparation of analytical standards is a critical step for accurate quantification. This often involves using a pure, synthesized form of the compound of interest. For quantitative analysis using mass spectrometry, stable isotope-labeled internal standards are frequently employed to correct for variations during sample preparation and analysis. mdpi.comnih.gov

For instance, in the GC-MS analysis of glutamylalanine, a standard curve can be generated using known concentrations of glutamylalanine against a stable-isotope labeled internal standard, such as L-[¹⁵N] alanine. mdpi.com This allows for the precise calculation of the glutamylalanine concentration in the sample. mdpi.com Similarly, for LC-MS/MS analysis, chemical isotope labeling using reagents like ¹³C₆-benzoyl chloride can be used to create internal standards for γ-glutamyl peptides. nih.gov

Derivatization Methods

Derivatization is a chemical process that modifies an analyte to make it suitable for analysis by a particular method, most notably GC. The goal is to reduce the polarity and increase the volatility of the analyte. sigmaaldrich.comfrontiersin.org For amino acids and peptides like glutamylalanine, derivatization typically involves replacing the active hydrogens on carboxyl (-COOH) and amino (-NH₂) groups with non-polar moieties. sigmaaldrich.comfrontiersin.org

Common derivatization strategies for GC-MS analysis include:

Silylation : This is a very common technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comgcms.cz A reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is used to form stable TBDMS derivatives. sigmaaldrich.com

Acylation/Esterification : This two-step process involves esterification of the carboxyl group followed by acylation of the amino group. mdpi.com For example, γ-glutamyl peptides can be converted to their methyl esters using methanolic HCl, followed by acylation with an agent like pentafluoropropionic (PFP) anhydride (B1165640) to create a volatile derivative for GC-MS analysis. mdpi.comnih.gov Another approach uses pentafluorobenzyl bromide (PFB-Br) to form PFB esters. mdpi.comnih.gov

Chloroformate Derivatization : This method is noted for its speed and simple aqueous derivatization process, making it suitable for a range of biological samples. frontiersin.org

For HPLC analysis, pre- or post-column derivatization can be used to enhance detectability, especially for fluorescence or UV-Vis absorbance detection. jasco-global.com Reagents like orthophthalaldehyde (OPA) are commonly used for the pre-column derivatization of amino acids to form fluorescent products. jasco-global.com For LC-MS analysis, while not always necessary, derivatization can improve ionization efficiency and chromatographic retention. A study on γ-glutamyl peptides used benzoyl chloride for derivatization prior to UHPLC-MS/MS analysis. nih.gov

The following tables summarize key derivatization reagents and a typical analytical method for γ-glutamyl peptides.

Derivatization MethodReagentAnalyte Group TargetedResulting DerivativePrimary ApplicationReference
Silylation N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)-OH, -NH₂, -SHtert-butyl dimethylsilyl (TBDMS)GC-MS sigmaaldrich.com
Acylation / Esterification Methanolic HCl and Pentafluoropropionic (PFP) Anhydride-COOH and -NH₂Methyl Ester, PFP AmideGC-MS mdpi.comnih.gov
Esterification Pentafluorobenzyl bromide (PFB-Br)-COOHPentafluorobenzyl (PFB) EsterGC-MS mdpi.comnih.gov
Acylation Benzoyl Chloride (¹²C₆- or ¹³C₆-BzCl)-NH₂Benzoyl DerivativeLC-MS/MS nih.gov
Amine Derivatization Orthophthalaldehyde (OPA)Primary Amines (-NH₂)Fluorescent IsoindoleHPLC-Fluorescence jasco-global.com
ParameterDescription
Analyte γ-Glutamyl-alanine, γ-Glutamyl-cysteine, etc. mdpi.com
Technique Gas Chromatography-Mass Spectrometry (GC-MS) mdpi.com
Sample Preparation Derivatization of amino acids to their silylated forms. mdpi.com
Internal Standard L-[¹⁵N] alanine for glutamylalanine quantification. mdpi.com
Instrumentation GC coupled with an electron-impact ionization mass spectrometer. mdpi.com
Quantification Selective ion monitoring (SIM) of specific mass-to-charge (m/z) ratios for the analyte and internal standard (e.g., m/z 159/158 for alanine). mdpi.com
Calculation Concentration is calculated using a standard curve generated from the analyte and its corresponding stable-isotope labeled internal standard. mdpi.com

Computational and Theoretical Investigations of Glutamylalanine

Molecular Modeling and Docking Studies for Receptor Interactions and Affinity

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as the dipeptide Glutamylalanine, and its protein receptor at a molecular level. These methods provide insights into binding modes, affinity, and the specific amino acid residues involved in the interaction.

Recent research has employed these techniques to understand how γ-Glutamylalanine (γ-EA) interacts with taste receptors. researchgate.net Specifically, docking studies have investigated the affinity of γ-EA for the taste type 1 receptor 1 (T1R1) and taste type 1 receptor 2 (T1R2), which are involved in umami and sweet tastes, respectively. researchgate.net The results indicate that γ-EA can bind to both receptors, with a notably higher affinity for the T1R1 receptor complexed with monosodium glutamate (B1630785) (MSG). researchgate.netresearchgate.net This higher affinity suggests a more significant role in enhancing umami taste. The binding is stabilized by multiple hydrophobic interactions and hydrogen bonds with various amino acid residues within the receptor's binding pocket. researchgate.netsciopen.com

Molecular dynamics simulations and binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), have been used to quantify these interactions. For γ-EA, these calculations revealed a strong binding affinity to both T1R1-MSG and T1R2-sucrose complexes, with the interaction with T1R1-MSG being more favorable. researchgate.net

Binding Free Energy of γ-Glutamylalanine with Taste Receptor Complexes

ComplexBinding Free Energy (kcal/mol)
γ-EA-T1R1-MSG-35.15
γ-EA-T1R2-Sucrose-28.77

Data derived from MM/GBSA calculations, indicating the predicted binding affinity. researchgate.net

Beyond taste receptors, γ-L-Glutamyl-L-alanine has been identified as a positive allosteric modulator of the calcium-sensing receptor (CaR). medchemexpress.com Computational studies complement experimental findings that show γ-EA potentiates the receptor's response to calcium. Docking models help visualize how the dipeptide fits into the allosteric site on the CaR, leading to a conformational change that enhances signal transduction. The potency of this modulation has been quantified through in-vitro assays, which are often guided by initial computational predictions. medchemexpress.com

Potency of γ-L-Glutamyl-L-alanine on Calcium-Sensing Receptor (CaR) Activity

Cell TypeAssayEC₅₀ Value (µM)
CaR-expressing HEK-293 cellsCa²⁺i mobilization4.8
Human parathyroid cellsCa²⁺i mobilization13.9

EC₅₀ values represent the concentration of the dipeptide required to elicit a half-maximal response in intracellular calcium mobilization. medchemexpress.com

Simulations of Peptide Conformation and Dynamics

Understanding the three-dimensional structure and dynamic behavior of peptides like Glutamylalanine is crucial for deciphering their biological function. Molecular dynamics (MD) simulations are a primary computational method for this purpose, allowing researchers to observe the conformational landscape of a peptide in a simulated physiological environment. nih.gov

MD simulations can track the movements of every atom in the peptide over time, revealing its flexibility, stable conformations, and transitions between different states. nih.gov Key analytical metrics derived from these simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the peptide's backbone atoms from a reference structure, indicating conformational stability. A system that reaches a stable RMSD value is considered to have reached equilibrium. researchgate.net

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues around their average position, highlighting flexible regions of the peptide. nih.gov

Secondary Structure Analysis: Determines the presence and stability of secondary structural elements like α-helices and β-sheets over the course of the simulation. nih.gov

For a small dipeptide like Glutamylalanine, simulations can explore its full range of motion and preferred solution-state conformations, which dictate how it can interact with receptors or enzymes. frontiersin.org Enhanced sampling techniques can be employed to overcome the time-scale limitations of standard MD and ensure a thorough exploration of the peptide's conformational space. frontiersin.org Furthermore, computational approaches like the PEP-FOLD server utilize a structural alphabet to predict peptide structures de novo from their amino acid sequence, providing initial models for more intensive simulations. univ-paris-diderot.fr

Computational Electrophysiology for Membrane Protein Interactions Related to Transport

Computational electrophysiology is a specialized simulation technique used to study the movement of ions and small molecules through membrane proteins like channels and transporters. gromacs.org This method is particularly relevant for investigating how dipeptides such as Glutamylalanine might be transported across cellular membranes.

The technique involves creating a computational model of a membrane protein embedded in a lipid bilayer, with separate aqueous compartments on either side. gromacs.org By establishing an ion imbalance or an electrical potential difference across the membrane, the simulation can directly model the process of electrogenic transport. gromacs.orgfz-juelich.de This allows for the calculation of key properties like ion conductance, selectivity, and the reversal potential. gromacs.org

While direct computational electrophysiology studies on Glutamylalanine are not widely documented, the methodology has been successfully applied to study related molecules, such as glutamate transport by Excitatory Amino Acid Transporters (EAATs). fz-juelich.de These simulations can identify the permeation pathway, the mechanism of ion coupling, and the voltage dependence of the transport process. fz-juelich.de Given that Glutamylalanine is composed of two amino acids, it is plausible that its transport is mediated by peptide or amino acid transporters. Computational electrophysiology provides a framework to test such hypotheses, elucidating the molecular mechanism, energetics, and kinetics of Glutamylalanine transport without the need for physical experiments.

Machine Learning Applications in Metabolite Prediction and Network Analysis

Machine learning (ML) is increasingly being applied in metabolomics to analyze large datasets and uncover complex biological patterns. ceur-ws.org These approaches can be used to predict the presence or altered concentration of metabolites like Glutamylalanine in various physiological or pathological states and to understand their position within broader metabolic networks. nih.gov

One application involves training ML models on the structural features of metabolites. ceur-ws.org Metabolite structures can be converted into "molecular fingerprints," which are binary vectors representing the presence or absence of specific chemical substructures. ceur-ws.org A classifier can then be trained on these fingerprints to predict whether a metabolite's level is likely to be up- or down-regulated under certain conditions, such as in a genetic disorder. ceur-ws.org Feature importance analysis can then shed light on which chemical moieties are most influential, providing clues about the affected biological pathways. ceur-ws.org

Other ML applications in metabolomics include:

Biomarker Discovery: Algorithms such as support vector machines (SVM) and random forests can analyze metabolomic profiles from patient samples to identify potential biomarkers, like specific dipeptides, for disease diagnosis or prognosis. jppres.com

Metabolic Pathway Reconstruction: ML can help predict missing enzymes or reactions in known metabolic pathways, helping to place metabolites like Glutamylalanine into a larger biological context. nih.gov

Prediction of Sites of Metabolism (SoMs): Tools like FAME 3 use machine learning models to predict the specific atoms in a molecule where metabolic reactions are most likely to be initiated, offering insights into its metabolic fate. univie.ac.at

These computational approaches allow for the high-throughput analysis of metabolomics data, enabling the generation of new hypotheses about the role of specific metabolites like Glutamylalanine in health and disease. news-medical.net

Structure-Activity Relationship (SAR) Studies of Glutamylalanine and its Derivatives

Structure-Activity Relationship (SAR) studies aim to determine how the chemical structure of a compound influences its biological activity. nih.gov For Glutamylalanine, computational SAR studies would involve creating and testing a series of its derivatives to understand which structural features are critical for its interactions with specific receptors or enzymes.

The process typically involves systematic modification of the parent molecule. For a dipeptide like Glutamylalanine, this could include:

Amino Acid Substitution: Replacing the alanine (B10760859) or glutamate residue with other amino acids (e.g., valine, leucine) to probe the importance of side-chain size, hydrophobicity, or charge.

Backbone Modification: Introducing conformational constraints, for instance through α-methylation (substituting an α-hydrogen with a methyl group to create an Aib residue), to bias the peptide towards a specific secondary structure like an α-helix. mdpi.com

Modifying Termini: Altering the N-terminal or C-terminal groups to assess their role in binding or stability.

Each derivative is then evaluated computationally, for example, by docking it into a target receptor and calculating its binding affinity. mdpi.com By comparing the predicted activities of these analogs, researchers can build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity. For example, studies on γ-glutamyl peptides have explored the structure-activity relationship concerning their kokumi taste-enhancing effects and their modulation of the calcium-sensing receptor. sciopen.com Similarly, extensive SAR studies on other peptides have shown that even subtle changes, like substituting an Alanine for an Aib (α-aminoisobutyric acid), can dramatically alter biological potency by influencing the molecule's conformational propensity. mdpi.com These computational insights can guide the synthesis of novel derivatives with enhanced potency, selectivity, or improved metabolic stability.

Chemical Synthesis and Applications in Chemical Biology

Organic Synthesis Methodologies for Glutamylalanine and Analogs

The chemical synthesis of glutamylalanine, a dipeptide composed of glutamic acid and alanine (B10760859), presents unique challenges and opportunities in the field of peptide chemistry. The methodologies developed for its synthesis, as well as that of its analogs, are crucial for accessing these compounds for various applications in chemical biology. These methods often require careful control of reaction conditions and the use of specific protecting group strategies to achieve the desired regioselectivity and stereochemical purity.

A primary challenge in the synthesis of glutamylalanine lies in the selective formation of the peptide bond at either the α-carboxyl or γ-carboxyl group of the glutamic acid residue. This selectivity is critical as it determines the structure and function of the resulting dipeptide. To address this, chemists employ orthogonal protecting group strategies to differentiate the two carboxylic acid moieties. iris-biotech.despringernature.combiosynth.com

In the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, the α-amino group is protected with the base-labile Fmoc group, while the side-chain carboxyl group of glutamic acid is protected with the acid-labile tert-butyl (tBu) ester. iris-biotech.de This allows for the selective deprotection of the α-amino group for peptide bond formation at the C-terminus, while the γ-carboxyl group remains protected. Conversely, to form a γ-glutamyl peptide, the α-carboxyl group would be protected, often as an ester, while the γ-carboxyl group is activated for coupling.

Similarly, in the Boc/Bn (tert-butoxycarbonyl/benzyl) strategy, the α-amino group is protected with the acid-labile Boc group, and the side-chain carboxyl group can be protected with a benzyl (Bn) ester, which is removable by hydrogenolysis. biosynth.com The choice of protecting groups is crucial and must be compatible with the reaction conditions used for peptide coupling and subsequent deprotection steps to avoid unwanted side reactions and ensure the formation of the desired isomer. biosynth.comcreative-peptides.comnih.gov

Table 1: Common Protecting Group Strategies for Glutamic Acid in Peptide Synthesis

Strategy α-Amino Protection Side-Chain Carboxyl Protection Cleavage Condition for α-Amino PG Cleavage Condition for Side-Chain PG
Fmoc/tBu Fmoc tBu Base (e.g., Piperidine) Acid (e.g., TFA)
Boc/Bn Boc Bn Acid (e.g., TFA) Hydrogenolysis

Reaction optimization is critical for achieving high yields and purity in peptide synthesis. nih.govcreative-peptides.com Key parameters that are often optimized include the choice of coupling reagents, solvents, reaction time, and temperature. creative-peptides.commdpi.com For instance, the use of microwave irradiation has been shown to significantly shorten reaction times in solution-phase dipeptide synthesis. mdpi.com The selection of solvents is also a crucial aspect, with a move towards greener solvents like propylene carbonate to replace more hazardous ones like dichloromethane and DMF. rsc.org Furthermore, quantitative monitoring of the reaction progress can aid in the optimization of synthetic conditions, leading to improved peptide purity. nih.gov

Table 2: Key Parameters for Optimization in Glutamylalanine Synthesis

Parameter Considerations Examples of Optimization Strategies
Coupling Reagents Efficiency, cost, minimization of side reactions Use of carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), or uranium salts (e.g., HATU)
Solvents Solubilizing properties, environmental impact Use of green solvents (e.g., 2-methyltetrahydrofuran), or mixed solvent systems to prevent aggregation
Reaction Time & Temperature Balancing reaction completion with potential side reactions Microwave-assisted synthesis to reduce reaction times; conducting reactions at optimal temperatures to minimize racemization
Protecting Groups Orthogonality, ease of introduction and removal Selection of appropriate protecting groups for α-amino and side-chain functional groups to ensure selective bond formation

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry has seen significant interest in the use of peptides and their derivatives as building blocks for the construction of well-defined nanostructures. Glutamylalanine, with its inherent chirality and functional groups, can be derivatized to create molecules capable of self-assembly into complex and functional architectures.

A notable example of the self-assembly of a glutamylalanine derivative is the formation of a robust, self-healing hydrogel from a pyrene-appended dipeptide, Py-E-A (pyrene-L-glutamic acid-L-alanine). nih.gov In this system, the chiral self-organization of the Py-E-A gelators leads to the formation of nanoscopic fibers with lengths of several micrometers, which entangle to form the hydrogel network. nih.gov The self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking of the pyrene moieties, and van der Waals forces. nih.gov The resulting hydrogels can mimic the extracellular matrix, making them promising materials for biomedical applications. researchgate.netmdpi.com

The morphology of the self-assembled nanostructures can be influenced by factors such as the peptide sequence, concentration, pH, and the presence of other molecules. nih.gov These peptide-based hydrogels and nanostructures are of interest for applications in tissue engineering, drug delivery, and as scaffolds for cell culture. researchgate.netmdpi.comscience.gov

A key area of research in materials science is the development of stimuli-responsive materials that can change their properties in response to external cues. rsc.orgiu.edunih.gov The pyrene-appended glutamylalanine dipeptide (Py-E-A) demonstrates such behavior. When the electron-rich Py-E-A is combined with an electron-deficient naphthalene diimide derivative (NDI-β-A), they form a charge-transfer (CT) complex, resulting in a stable, deep violet-colored CT super-hydrogel. nih.gov This change in color and hydrogel properties in response to the presence of the acceptor molecule is a form of chemical stimuli-responsiveness.

The development of such stimuli-responsive assemblies opens up possibilities for creating functional materials with tunable properties. mdpi.comias.ac.in For example, the incorporation of magnetic nanoparticles into the Py-E-A and CT hydrogels confers magneto-responsive behavior. nih.gov These smart materials have potential applications in areas such as controlled drug release, biosensing, and the development of "intelligent" biomaterials that can respond to their environment. rsc.orgnih.gov

Biocatalytic Production and Green Chemistry Approaches

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly methods for chemical synthesis. Biocatalysis and green chemistry principles are being increasingly applied to peptide synthesis, offering alternatives to traditional organic synthesis methodologies. ambiopharm.comadvancedchemtech.comnih.govbiotage.com

The enzymatic synthesis of γ-glutamyl peptides can be achieved using enzymes such as γ-glutamyltransferase (GGT) and glutaminase. nih.govnih.govmdpi.comnih.govmdpi.comresearchgate.netnih.govrawdatalibrary.net These enzymes catalyze the transfer of a γ-glutamyl moiety from a donor, such as glutamine or glutathione (B108866), to an acceptor amino acid like alanine. nih.govmdpi.com This biocatalytic approach offers high stereospecificity and regioselectivity, often eliminating the need for complex protecting group strategies. unimi.itnih.govscilit.com For example, using D-glutamine as the γ-glutamyl donor with bacterial GGT can lead to a significant increase in the yield of the desired γ-D-glutamyl product and simplifies purification by avoiding the formation of by-products. nih.govresearchgate.net

Green chemistry approaches in peptide synthesis focus on reducing waste, using less hazardous solvents, and improving energy efficiency. rsc.orgambiopharm.comadvancedchemtech.comnih.govbiotage.com The use of biocatalysts is inherently a green approach as enzymes operate under mild conditions in aqueous environments. Additionally, efforts are being made to replace traditional solvents like DMF with greener alternatives such as 2-methyltetrahydrofuran or cyclopentyl methyl ether. biotage.com The implementation of continuous flow processes for enzymatic synthesis can also contribute to process intensification and reduce waste. acs.org

Table 3: Comparison of Chemical and Biocatalytic Synthesis of Glutamylalanine

Feature Chemical Synthesis Biocatalytic Synthesis
Selectivity Requires protecting groups for α/γ selectivity High regioselectivity and stereoselectivity
Reaction Conditions Often requires harsh reagents and organic solvents Mild conditions (aqueous environment, neutral pH, room temperature)
Environmental Impact Can generate significant chemical waste Generally more environmentally friendly
Scalability Well-established for large-scale production Can be challenging to scale up, but continuous flow methods are being developed
By-products Can have side reactions leading to by-products Can have enzymatic side reactions (e.g., hydrolysis) that need to be controlled

Role in Natural Product Research and Analog Development

The dipeptide Glutamylalanine, particularly in its L-isomeric form (L-Glutamyl-L-alanine), serves as a notable structural motif in certain natural products and as a foundational scaffold for the development of synthetic analogs with significant applications in chemical biology. Its presence in natural structures, though not widespread, is impactful, and its core structure is a valuable starting point for designing enzyme inhibitors and molecular probes.

Glutamylalanine in Natural Product Research

A significant example of Glutamylalanine's role in natural products is its incorporation into the O-antigen polysaccharide of the Gram-negative bacterium Providencia rustigianii O11. This acidic polysaccharide features a complex, repeating tetrasaccharide unit. Within this structure, L-Glutamyl-L-alanine is found as a dipeptide amide linked to a sugar acid, specifically N-(2-acetamido-2-deoxygalacturonoyl)-L-glutam-1-yl-L-alanine. The discovery of a dipeptide linked to a uronic acid in a bacterial polysaccharide was a novel finding, highlighting a unique biosynthetic modification.

The structural elucidation of this complex polymer required a combination of chemical analyses, high-resolution electrospray ionization mass spectrometry (ESI-MS), and 2D nuclear magnetic resonance (NMR) spectroscopy. The identification of the Glutamylalanine moiety was crucial for the complete characterization of the O-antigen's repeating unit. This discovery underscores the importance of dipeptides in diversifying the structure and potential function of bacterial cell surface polysaccharides.

Table 1: Natural Product Containing Glutamylalanine Moiety

Natural Product Source Organism Chemical Moiety Containing Glutamylalanine

Glutamylalanine in Analog Development

The core structure of Glutamylalanine has been exploited in the design and synthesis of analogs aimed at inhibiting specific enzymes, thereby serving as valuable tools in chemical biology. A prominent area of this research has focused on the development of inhibitors for γ-glutamylcyclotransferase (GGCT), an enzyme involved in the γ-glutamyl cycle that cleaves γ-glutamyl-amino acids.

In one study, a series of N-acyl-L-alanine analogues were synthesized and evaluated for their inhibitory activity against human GGCT. Among the synthesized compounds, N-glutaryl-L-alanine, an analog of Glutamylalanine, was identified as a potent inhibitor of the enzyme. This research demonstrated that modifications to the glutamyl portion of the dipeptide could significantly impact its interaction with the target enzyme.

Further structure-activity relationship (SAR) studies revealed that substitutions on the glutaryl moiety influenced inhibitory potency. For instance, analogs with methyl and dimethyl substituents at the 2-position of the glutaryl group showed moderate effectiveness. In contrast, the introduction of an (R)-amino group at the 3-position or an N-methyl substituent on a 3-azaglutaryl scaffold resulted in compounds with excellent inhibitory properties. These findings provide a roadmap for the rational design of more potent and selective GGCT inhibitors based on the Glutamylalanine scaffold.

Table 2: Synthetic Glutamylalanine Analogs and Their Biological Target

Analog Modification from Glutamylalanine Biological Target Key Finding
N-glutaryl-L-alanine Replacement of α-amino group with a carboxyl group γ-Glutamylcyclotransferase (GGCT) Potent inhibitor
N-(2-methylglutaryl)-L-alanine Methyl substitution on the glutaryl moiety γ-Glutamylcyclotransferase (GGCT) Moderately effective inhibitor
N-(2,2-dimethylglutaryl)-L-alanine Dimethyl substitution on the glutaryl moiety γ-Glutamylcyclotransferase (GGCT) Moderately effective inhibitor
N-(3R-aminoglutaryl)-L-alanine Introduction of an (R)-amino group on the glutaryl moiety γ-Glutamylcyclotransferase (GGCT) Excellent inhibition properties

Emerging Research Areas and Future Perspectives on Glutamylalanine

Deeper Understanding of Physiological Roles in Specific Organisms and Ecosystems

Emerging research is beginning to shed light on the diverse physiological roles of Glutamylalanine (γ-Glu-Ala), a dipeptide composed of a gamma-glutamyl moiety linked to alanine (B10760859). medchemexpress.comhmdb.ca Found across eukaryotes from yeast to humans, it is typically formed as a product of protein breakdown or through the action of enzymes like γ-glutamyltranspeptidase (GGT), which transfers a γ-glutamyl group to an acceptor amino acid. hmdb.canih.gov Its functions appear to be context-dependent, varying significantly across different organisms and ecosystems.

In humans and other animals, one of the most studied roles of Glutamylalanine is in sensory perception, specifically as a "kokumi" substance. nih.govdtu.dk The kokumi sensation is not a taste itself but enhances other basic tastes like umami, sweetness, and saltiness, while also imparting a sense of mouthfulness, thickness, and a lingering aftertaste. dtu.dkresearchgate.net This function is mediated through the dipeptide's interaction with the calcium-sensing receptor (CaSR) on the tongue. nih.gov Glutamylalanine acts as a positive allosteric modulator of the CaSR, amplifying taste signals. medchemexpress.com Research has also shown its high affinity for the umami taste receptor T1R1, further explaining its ability to enhance savory flavors. researchgate.netsciopen.com Beyond taste, its activation of CaSR has other physiological implications; for instance, in human parathyroid cells, Glutamylalanine can suppress the secretion of parathyroid hormone (PTH). medchemexpress.com

In microbial ecosystems, the role of Glutamylalanine is less direct but can be inferred from the metabolism of its constituent parts and related compounds. Bacteria, such as those in the gut microbiome, actively participate in amino acid fermentation, with glutamic acid being a key substrate. nih.gov Furthermore, γ-glutamyl compounds are central to bacterial metabolism, with enzymes like GGT playing a crucial role in their synthesis and degradation. nih.gov The dipeptide itself has been identified as a component of a polysaccharide in the bacterium Providencia rustigianii O11, suggesting a structural role. glpbio.com The production of D-alanine and D-glutamate by gut bacteria, essential components for peptidoglycan in cell walls, highlights the importance of these amino acids in microbial physiology. nih.gov

In marine ecosystems, while direct studies on Glutamylalanine are sparse, research on related dipeptides provides insight into its potential functions. Marine microalgae are known to secrete various di- and tripeptides, which may function in allelopathy (inhibiting the growth of competing organisms) or in mediating algal-bacterial interactions, possibly through mechanisms like quorum sensing. biorxiv.org In scleractinian corals, certain dipeptides have been identified as significant metabolites involved in the response to heat stress, showing high turnover rates that suggest a dynamic role in metabolic regulation under stress conditions. frontiersin.org Given the prevalence of its constituent amino acids in marine organisms, Glutamylalanine could be one of many small peptides playing a role in nutrient cycling and stress responses within these complex ecosystems. mdpi.comnih.gov

The table below summarizes key research findings on the physiological roles of Glutamylalanine and related compounds in different organisms.

Organism/SystemCompoundObserved Role/FunctionResearch Finding
Humansγ-L-Glutamyl-L-alanineTaste Modulation (Kokumi)Enhances umami and other basic tastes by acting as a positive modulator of the calcium-sensing receptor (CaSR). medchemexpress.comnih.govresearchgate.net
Humansγ-L-Glutamyl-L-alanineHormonal RegulationSuppresses parathyroid hormone (PTH) secretion from human parathyroid cells. medchemexpress.com
Bacteria (P. rustigianii)L-Glutamyl-L-alanineStructural ComponentIdentified as part of a complex polysaccharide structure. glpbio.com
Marine CoralsDipeptidesStress ResponseShow significant enrichment and high turnover during heat stress, suggesting a role in metabolic regulation. frontiersin.org
Marine MicroalgaeDipeptidesInter-organismal SignalingSecreted into the environment and hypothesized to play roles in allelopathy and quorum sensing. biorxiv.org

Q & A

Q. Table 1: Key Characterization Parameters

ParameterMethodExpected Outcome (Glutamylalanine)
Molecular WeightMass Spectrometry (MS)218.209 Da
Peptide Bond ConfirmationFT-IR SpectroscopyAmide I band ~1650 cm⁻¹
Stereochemical PurityChiral HPLCRetention time matching L-isoform

What experimental design considerations are critical for synthesizing Glutamylalanine with high purity and yield?

Basic Research Focus
Synthesis protocols must prioritize:

  • Protection strategies : Use tert-butoxycarbonyl (Boc) or Fmoc groups for amino termini to prevent undesired side reactions .
  • Coupling efficiency : Monitor activation reagents (e.g., HBTU or DCC) to ensure >95% coupling efficiency.
  • Purification : Post-synthesis, employ gel filtration chromatography to remove truncated peptides and byproducts .

Advanced Consideration : For isotopic labeling (e.g., ¹⁵N/¹³C) to study metabolic pathways, optimize SPPS conditions to minimize racemization and maximize isotopic incorporation .

How should researchers resolve contradictions in reported stability data for Glutamylalanine under varying pH and temperature conditions?

Advanced Research Focus
Discrepancies in stability studies (e.g., half-life variability in acidic vs. alkaline environments) require:

  • Systematic variable isolation : Design experiments to test individual factors (pH, ionic strength, temperature) independently .
  • Data triangulation : Combine HPLC quantification, circular dichroism (CD) for structural integrity, and kinetic modeling to identify degradation pathways .
  • Contextual analysis : Reconcile findings with prior studies by comparing buffer compositions (e.g., phosphate vs. Tris buffers) and assay sensitivity .

Q. Example Workflow :

Controlled degradation study : Incubate Glutamylalanine at pH 2–12, 25–60°C.

Multi-method validation : Use LC-MS for degradation products, CD for secondary structure loss.

Statistical modeling : Apply Arrhenius equations to predict shelf-life under physiological conditions .

What advanced methodologies are recommended for studying Glutamylalanine’s role in cellular signaling or metabolic pathways?

Advanced Research Focus
To investigate functional mechanisms:

  • Isotope tracing : Use ¹³C-labeled Glutamylalanine in cell cultures to track incorporation into glutathione or other metabolites via LC-MS metabolomics .
  • Knockout models : Employ CRISPR-Cas9 to silence glutamyltransferase enzymes and observe phenotypic changes in model organisms.
  • Structural dynamics : Perform molecular dynamics (MD) simulations to predict binding affinities with enzymes like γ-glutamyl transpeptidase .

Key Challenge : Differentiate between Glutamylalanine’s direct signaling effects and indirect metabolic byproducts using compartmentalized flux analysis .

How can researchers address reproducibility issues in Glutamylalanine-related assays across laboratories?

Q. Methodological Rigor Focus

  • Standardized protocols : Adopt guidelines from the Truman State University Chemistry Department for detailed experimental reporting, including reagent sources, instrument calibration, and statistical thresholds .
  • Inter-laboratory validation : Share aliquots of a reference sample (e.g., NIST-certified Glutamylalanine) to harmonize LC-MS/MS settings and quantification methods .
  • Open-data practices : Publish raw chromatograms, MS spectra, and computational scripts in repositories like Zenodo to enable cross-validation .

What strategies are effective for integrating Glutamylalanine research into broader studies on oxidative stress or peptide metabolism?

Q. Interdisciplinary Focus

  • Mixed-methods design : Combine quantitative proteomics (identifying Glutamylalanine-binding proteins) with qualitative cell viability assays under oxidative stress .
  • Longitudinal studies : Track Glutamylalanine levels in disease models (e.g., neurodegenerative disorders) using timed serum/tissue sampling and correlate with biomarkers like malondialdehyde (MDA) .
  • Meta-analysis : Systematically review existing datasets to identify understudied pathways, such as its potential role in mitochondrial redox regulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.